2',3'-Dideoxy-3'-fluoro-urididine-5'-diphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

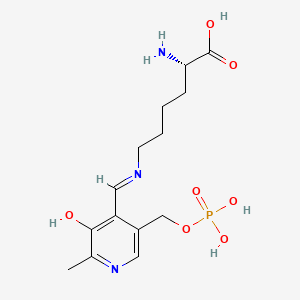

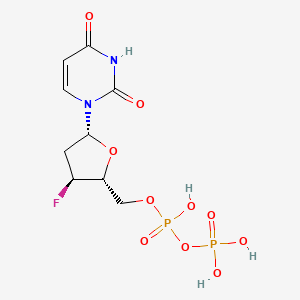

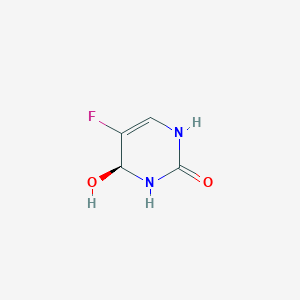

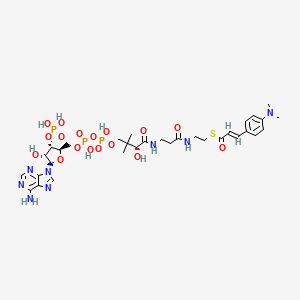

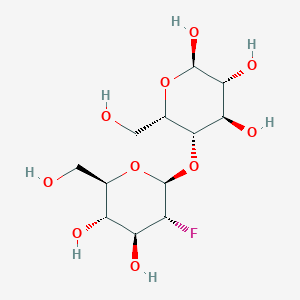

2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate is a synthetic nucleoside analog that belongs to the class of organic pyrophosphates. This compound is characterized by the presence of a fluorine atom at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar.

Preparation Methods

The synthesis of 2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate typically involves multi-step organic synthesis. The process begins with the fluorination of uridine, followed by the removal of hydroxyl groups at the 2’ and 3’ positions. The final step involves the phosphorylation of the nucleoside to form the diphosphate ester. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Phosphorylation and Dephosphorylation: The diphosphate group can be added or removed under specific conditions. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents.

Scientific Research Applications

2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate has several scientific research applications:

Chemistry: Used as a probe to study nucleoside analogs and their interactions.

Biology: Investigated for its role in inhibiting viral replication and inducing apoptosis in cancer cells.

Medicine: Explored as a potential antiviral and anticancer agent due to its ability to interfere with DNA synthesis.

Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate involves its incorporation into DNA or RNA, leading to chain termination. The fluorine atom at the 3’ position prevents the addition of subsequent nucleotides, thereby inhibiting DNA or RNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .

Comparison with Similar Compounds

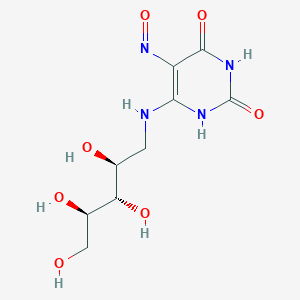

2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate is unique due to its specific structural modifications. Similar compounds include:

2’,3’-Dideoxy-uridine: Lacks the fluorine atom at the 3’ position.

3’-Fluoro-uridine: Contains the fluorine atom but retains the hydroxyl groups at the 2’ and 3’ positions.

2’,3’-Dideoxy-3’-fluoro-cytidine: Similar structure but with a cytosine base instead of uracil. These compounds share some biological activities but differ in their efficacy and specificity due to structural variations

Properties

Molecular Formula |

C9H13FN2O10P2 |

|---|---|

Molecular Weight |

390.15 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H13FN2O10P2/c10-5-3-8(12-2-1-7(13)11-9(12)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8H,3-4H2,(H,18,19)(H,11,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 |

InChI Key |

WLQBZMZTRNPUDL-SHYZEUOFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)F |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)

![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)

![S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate](/img/structure/B10776730.png)

![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)

![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)

![3-[(2Z,5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776769.png)

![S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)